(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a complex heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound features a unique structure characterized by a fused pyrazole and pyridine ring system with multiple substituents that contribute to its chemical properties and potential biological activities. The molecular formula of this compound is and it has significant implications in medicinal chemistry due to its structural diversity and biological activity.
This compound is classified under heterocyclic compounds, specifically within the pyrazolo[4,3-c]pyridine derivatives. Heterocycles are compounds that contain rings with at least one atom that is not carbon, which in this case includes nitrogen atoms in the pyrazole and pyridine rings. The classification of (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is based on its structural characteristics and the presence of functional groups that dictate its reactivity and interactions with biological systems.
The synthesis of (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves multi-step synthetic routes. Common methods include:
The synthetic process may require specific reagents such as:
Optimizing reaction conditions such as temperature and time is crucial for maximizing yield and purity.
The molecular structure of (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine consists of:
The structural data can be represented using various chemical notation systems:
CC1=NN(C(=C1)C2=CC=CC=C2)C(=C(C)C)C(C)=C
(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions including:
Common reagents for these reactions include:
Controlling reaction conditions such as pH and temperature is essential for achieving desired outcomes.
The mechanism of action for (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors due to its ability to bind effectively to active sites.
The binding affinity and specificity can be influenced by:
Experimental data from assays can provide insight into its efficacy as a drug candidate.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into the compound's properties.
(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has significant potential applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1